In Vivo Cardioprotection: LUF6096 Reduces Infarct Size in a Large Animal Model
LUF6096 is the first A3AR allosteric enhancer to demonstrate significant efficacy in an in vivo model of myocardial infarction. In a barbital-anesthetized dog model, administration of LUF6096 (0.5 mg/kg i.v. bolus twice or 1 mg/kg i.v. bolus once) produced a marked reduction in infarct size compared to vehicle-treated controls [1]. This in vivo outcome provides a critical translational benchmark that is not yet reported for other A3AR PAMs like LUF6000 in this specific large animal model of ischemia-reperfusion injury.
| Evidence Dimension | Infarct size reduction in a canine model of myocardial ischemia/reperfusion |
|---|---|
| Target Compound Data | LUF6096: ~50% reduction in infarct size |
| Comparator Or Baseline | Vehicle-treated control group |
| Quantified Difference | Approximately 50% reduction relative to vehicle control |
| Conditions | Barbital-anesthetized dog model; 60 min coronary artery occlusion followed by 3 h reperfusion; LUF6096 administered at 0.5 mg/kg i.v. (twice) or 1 mg/kg i.v. (once) |
Why This Matters
This provides the strongest evidence for LUF6096's translational potential in cardioprotection research, a claim not yet supported by in vivo data for its closest analog LUF6000.
- [1] Du L, Gao ZG, Nithipatikom K, Ijzerman AP, van Veldhoven JP, Jacobson KA, Gross GJ, Auchampach JA. Protection from myocardial ischemia/reperfusion injury by a positive allosteric modulator of the A3 adenosine receptor. J Pharmacol Exp Ther. 2012 Jan;340(1):210-7. doi: 10.1124/jpet.111.187559. View Source
